molecular formula C6H3BrIN3 B6188982 4-azido-2-bromo-1-iodobenzene CAS No. 1379324-04-5

4-azido-2-bromo-1-iodobenzene

Cat. No.: B6188982
CAS No.: 1379324-04-5
M. Wt: 323.9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-2-bromo-1-iodobenzene is a polyhalogenated aromatic compound featuring an azido group (-N₃) at the para position (C4), a bromine atom at the ortho position (C2), and an iodine atom at the meta position (C1) on the benzene ring. The azido group confers unique reactivity, enabling applications in click chemistry, photolabeling, and explosives research. Below, we compare its hypothesized properties with structurally similar halogenated benzene derivatives documented in the literature.

Properties

CAS No.

1379324-04-5

Molecular Formula

C6H3BrIN3

Molecular Weight

323.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-2-bromo-1-iodobenzene typically involves the following steps:

    Bromination: The starting material, 1-iodobenzene, undergoes bromination using bromine or a brominating agent to yield 2-bromo-1-iodobenzene.

    Azidation: The brominated intermediate is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azide group, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-2-bromo-1-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of triazoles.

    Cross-Coupling Reactions: The bromine and iodine substituents make this compound suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate and solvents like tetrahydrofuran (THF).

Major Products:

    Triazoles: Formed through azide-alkyne cycloaddition reactions.

    Biaryl Compounds: Resulting from cross-coupling reactions with aryl boronic acids or alkynes.

Scientific Research Applications

4-Azido-2-bromo-1-iodobenzene is widely used in scientific research due to its diverse properties:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and biaryl compounds.

    Biology: The azide group allows for bioorthogonal labeling and click chemistry applications, facilitating the study of biomolecular interactions.

    Industry: Used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-azido-2-bromo-1-iodobenzene primarily involves its reactivity towards nucleophiles and its participation in cross-coupling reactions:

    Nucleophilic Substitution: The azide group can undergo nucleophilic substitution, forming triazoles through azide-alkyne cycloaddition.

    Cross-Coupling Reactions: The bromine and iodine substituents facilitate palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl compounds.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share halogen substituents and/or methyl/chloromethyl groups, differing in substituent type and position:

Compound Name Substituents (Positions) Molecular Formula Key Features CAS Number References
4-Azido-2-bromo-1-iodobenzene -N₃ (C4), -Br (C2), -I (C1) C₆H₃BrIN₃ High reactivity due to -N₃ Not available Hypothetical
4-Bromo-2-iodo-1-methylbenzene -CH₃ (C1), -Br (C4), -I (C2) C₇H₆BrI Methyl group enhances stability 260558-15-4
4-Bromo-2-(chloromethyl)-1-iodobenzene -CH₂Cl (C2), -Br (C4), -I (C1) C₇H₅BrClI Chloromethyl enables nucleophilic substitution 1261817-10-0
2-Bromo-1-chloro-4-iodobenzene -Cl (C1), -Br (C2), -I (C4) C₆H₃BrClI Trihalogenated; versatile in cross-coupling Not specified

Reactivity and Stability

  • Azido Group vs. Methyl/Chloromethyl : The azido group in this compound is highly reactive, participating in Huisgen cycloaddition (click chemistry) and decomposing explosively under heat or light . In contrast, 4-bromo-2-iodo-1-methylbenzene (methyl at C1) is thermally stable, making it suitable for Suzuki-Miyaura couplings .
  • Halogen Positions : The iodine at C1 in this compound is a superior leaving group compared to bromine at C2, favoring nucleophilic aromatic substitution. This contrasts with 2-bromo-1-chloro-4-iodobenzene, where iodine at C4 and bromine at C2 enable regioselective coupling reactions .

Data Table: Key Properties of Compared Compounds

Property This compound 4-Bromo-2-Iodo-1-Methylbenzene 4-Bromo-2-(Chloromethyl)-1-Iodobenzene 2-Bromo-1-Chloro-4-Iodobenzene
Molecular Weight (g/mol) 347.92 311.93 346.38 322.35
Key Reactivity Click chemistry, explosive Cross-coupling, stable Nucleophilic substitution Regioselective coupling
Stability Low (azide decomposition) High Moderate (Cl reactivity) High
Documented Applications Hypothetical Pharmaceutical intermediates Chemical synthesis Heterocyclic synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.